

probing protein-protein interactions with modified peptide ligands

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Compound of Interest

Compound Name: *Tert-butyl 1-aminocyclobutane-1-carboxylate*

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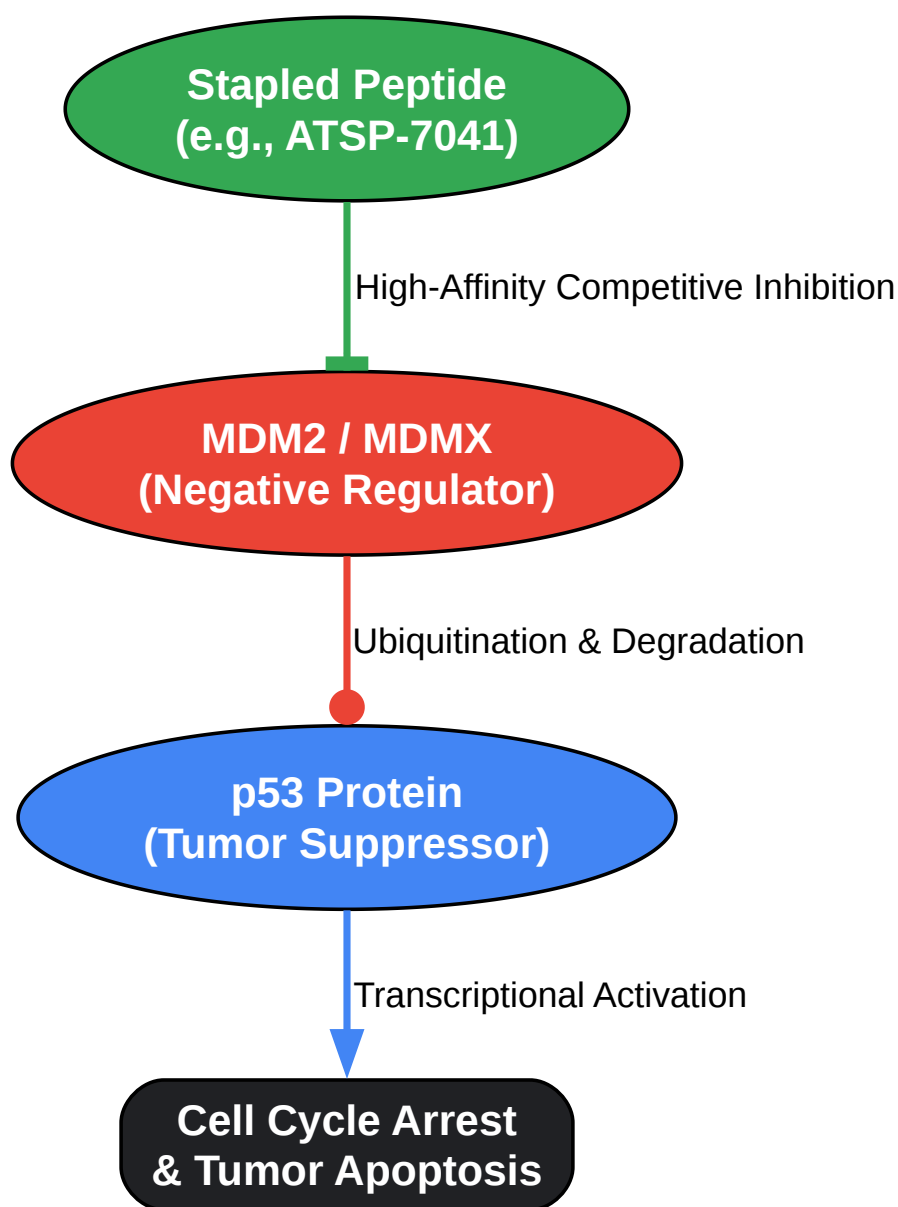
[[label="Stapled\nPeptide\n(e.

Workflow for the design, synthesis, and validation of modified peptide ligands.

Application Case Study: The p53-MDM2 Axis

The interaction between the tumor suppressor p53 and its negative regulator MDM2 is a classic example of an "undruggable" PPI successfully targeted by modified peptides. MDM2 binds to the N-terminal transactivation domain of p53, masking its function and promoting its ubiquitination and degradation[1].

By synthesizing a stapled peptide mimic of the p53 α -helix (such as ATSP-7041 or ALRN-6924), researchers can competitively inhibit MDM2, thereby reactivating the p53 apoptotic pathway in cancer cells[1].



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Mechanism of p53 reactivation via MDM2 inhibition using a stapled peptide ligand.

Quantitative Comparison of p53 Ligands

The table below summarizes the dramatic pharmacological improvements achieved via peptide stapling[2][1].

Ligand Type	Target	Binding Affinity (Kd)	Serum Half-Life	Cell Permeability
Wild-type p53 peptide	MDM2	~600 nM	< 10 minutes	Poor
ATSP-7041 (Stapled)	MDM2 / MDMX	~1.0 nM	> 12 hours	High (Active Uptake)
TAMRA-Stapled Probe	MDM2	~15.0 nM	N/A (In vitro probe)	N/A

Detailed Methodologies & Protocols

The following protocols outline the synthesis of a stapled peptide and its subsequent validation using a Fluorescence Polarization (FP) assay. Every step is designed as a self-validating system to ensure scientific rigor.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) and Ring-Closing Metathesis (RCM)

This protocol details the on-resin stapling of a peptide utilizing Grubbs I catalyst.

Materials:

- Rink Amide resin (low loading, 0.3 mmol/g to prevent inter-chain cross-linking).
- Fmoc-protected standard amino acids and unnatural olefinic amino acids (e.g., Fmoc- S5-OH and Fmoc- R8-OH).
- Grubbs First-Generation Catalyst (Benzylidene-bis(tricyclohexylphosphine)dichlororuthenium).
- 1,2-Dichloroethane (DCE), anhydrous and degassed.

Step-by-Step Procedure:

- Peptide Assembly: Synthesize the linear peptide sequence on Rink Amide resin using standard Fmoc/tBu chemistry. Ensure the unnatural olefinic amino acids are placed at the i and i+4 (or i+7) positions.
 - Causality Check: Do not remove the final N-terminal Fmoc group yet. The bulky Fmoc group protects the N-terminus from participating in unwanted side reactions during the metathesis step.
- Resin Preparation: Wash the resin thoroughly with DCM (3x) and anhydrous DCE (3x). Dry under a stream of nitrogen.
 - Causality Check: Ruthenium catalysts are highly sensitive to moisture and oxygen. Anhydrous, degassed conditions are mandatory to prevent catalyst poisoning.
- Metathesis Reaction: Dissolve Grubbs I catalyst (10-20 mol % relative to resin loading) in anhydrous DCE to create a 10 mM solution. Add this solution to the resin.
- Incubation: Bubble the reaction vessel with nitrogen gas for 2 hours at room temperature.
 - Self-Validation (Cleavage Test): Withdraw a 2 mg aliquot of resin. Cleave the peptide using TFA/TIPS/Water (95:2.5:2.5) for 1 hour. Analyze the supernatant via LC-MS. A successful RCM reaction is confirmed by a mass shift of -28.05 Da compared to the linear precursor, corresponding to the loss of an ethylene molecule during ring closure.
- Iteration: If the reaction is incomplete, wash the resin with DCE and repeat the Grubbs catalyst treatment for another 2 hours.
- Final Processing: Once stapling is confirmed, remove the N-terminal Fmoc, conjugate a fluorophore (if desired, see Protocol 2), and perform the final global cleavage using TFA.

Protocol 2: Fluorescence Polarization (FP) Assay for Kd Determination

Fluorescence Polarization (FP) is a homogeneous, wash-free assay ideal for quantifying PPIs. It relies on the principle that a small fluorescent peptide tumbles rapidly in solution (emitting depolarized light). When it binds to a massive target protein, its rotation slows dramatically, resulting in highly polarized emitted light^{[3][4][5]}.

Materials:

- TAMRA- or FITC-labeled stapled peptide (Tracer).
- Recombinant target protein (e.g., MDM2).
- Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT).
- 384-well black, flat-bottom microplates.

Step-by-Step Procedure:

- Tracer Preparation: Dilute the fluorescently labeled stapled peptide in Assay Buffer to a final working concentration of 2-5 nM.
 - Causality Check: The tracer concentration must be kept significantly below the expected K_d (ligand-depleted regime). If the tracer concentration is too high, the calculated K_d will be artificially inflated due to stoichiometric titration rather than equilibrium binding[6].
- Protein Titration: In a 384-well plate, perform a 12-point, 2-fold serial dilution of the target protein (MDM2) in Assay Buffer. The top concentration should be at least 10-fold higher than the expected K_d (e.g., start at 2 μ M).
- Complex Formation: Add an equal volume of the Tracer solution to each well containing the protein dilution series.
 - Self-Validation (Controls): Include "Tracer Only" wells (no protein) to establish the baseline polarization (typically 20-50 mP). Include "Buffer Only" wells to subtract background fluorescence. If the "Tracer Only" baseline is >80 mP, the peptide is likely aggregating; increase the Tween-20 concentration to 0.05% to disrupt non-specific hydrophobic interactions.
- Incubation: Seal the plate and incubate in the dark at room temperature for 30–60 minutes to allow the system to reach thermodynamic equilibrium.
- Measurement: Read the plate on a multi-mode microplate reader equipped with polarizing filters appropriate for the fluorophore (e.g., Ex 540 nm / Em 590 nm for TAMRA).

- Data Analysis: Plot the FP signal (in milli-Polarization units, mP) against the log of the protein concentration. Fit the data using a non-linear regression (one-site specific binding model) to determine the equilibrium dissociation constant (Kd).

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